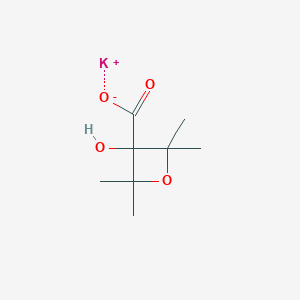
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is a chemical compound with the molecular formula C₈H₁₃KO₄. It is known for its unique structure, which includes a tetramethyloxetane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate typically involves the reaction of 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Pharmaceutical Development
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate has been investigated for its potential role in drug formulation. Its structural characteristics allow it to interact with biological systems effectively.
Case Study: Alzheimer’s Disease Research
A study published in PubMed explored the use of compounds similar to this compound in mitigating the toxic effects of amyloid-beta (Aβ) in Alzheimer's disease models. The compound was shown to enhance neuronal viability and prolong lifespan in Drosophila models exposed to Aβ42 toxicity .
Agricultural Chemistry
In agricultural applications, this compound is being researched for its potential as a plant growth regulator. Its ability to influence metabolic pathways may enhance crop yield and resistance to environmental stress.
Field Trials
Field trials have indicated that the application of potassium-based compounds can improve nutrient uptake in plants. This results in enhanced growth rates and better resistance to pests and diseases.
Biochemical Research
The compound has also been utilized in biochemical assays to study enzyme activity and metabolic processes. Its unique structure allows it to act as a substrate or inhibitor in various enzymatic reactions.
Example: Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways related to energy production. This inhibition can be critical for understanding metabolic diseases and developing therapeutic strategies.
Data Tables
| Application Area | Description | Case Study Reference |
|---|---|---|
| Pharmaceutical | Investigated for drug formulation and neuroprotective effects | [PubMed Study] |
| Agricultural Chemistry | Potential as a plant growth regulator enhancing nutrient uptake | Field Trials |
| Biochemical Research | Used in enzyme activity studies for metabolic process analysis | Enzyme Inhibition Studies |
作用機序
The mechanism of action of Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylate moiety play crucial roles in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets and effects .
類似化合物との比較
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate can be compared with other similar compounds, such as:
Potassium 3-hydroxy-2,2,4,4-tetramethyl-3-oxetanecarboxylate: Similar in structure but may have different reactivity and applications.
Potassium 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific ring structure and the presence of both hydroxyl and carboxylate functional groups, which contribute to its diverse reactivity and applications .
特性
IUPAC Name |
potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4.K/c1-6(2)8(11,5(9)10)7(3,4)12-6;/h11H,1-4H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPBVLCQFOUFSJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)(C(=O)[O-])O)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13KO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













